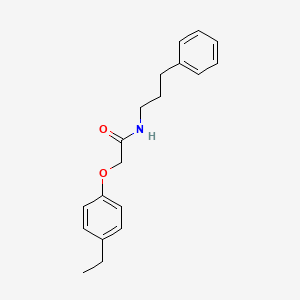
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is known to target the bromodomain and extra-terminal domain (BET) family of proteins, which play a key role in regulating gene expression.
Mechanism of Action
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide targets the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide can disrupt the transcriptional machinery and prevent the expression of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide has been shown to have antitumor effects in various cancer models, including leukemia, lymphoma, and solid tumors. In addition to its antitumor effects, N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and asthma. However, the exact biochemical and physiological effects of N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide are still being studied.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide is its specificity for BET proteins, which allows for targeted inhibition of oncogene expression. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide has been shown to have good pharmacokinetic properties, making it a promising candidate for further drug development. However, one limitation of N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide is its potential toxicity, as BET proteins are involved in the regulation of many genes beyond oncogenes and pro-inflammatory genes.
Future Directions
Future research on N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide will likely focus on its potential use in cancer treatment and inflammatory diseases. Additionally, further studies on the biochemical and physiological effects of N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide will be needed to fully understand its mechanism of action. Finally, the development of more potent and selective BET inhibitors will be an important area of future research.
Synthesis Methods
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide involves the condensation of 4-bromo-2,6-dimethylphenol with 4-chloro-3-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide has been extensively studied for its potential use in cancer treatment. BET proteins have been found to play a key role in the regulation of oncogene expression, and inhibitors such as N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide have been shown to have antitumor effects in various cancer models. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and asthma.
properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-9-6-12(17)7-10(2)15(9)19-16(20)11-4-5-13(18)14(8-11)21-3/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYLEVWSFAULNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=C(C=C2)Cl)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5091774.png)
![5-[(4-chlorobenzyl)sulfonyl]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5091778.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5091793.png)

![11-(2,4-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5091801.png)
![6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5091805.png)
![3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5091806.png)


![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(3S)-2-oxo-3-azepanyl]propanamide](/img/structure/B5091837.png)

![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5091859.png)
![1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B5091871.png)
![3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5091878.png)